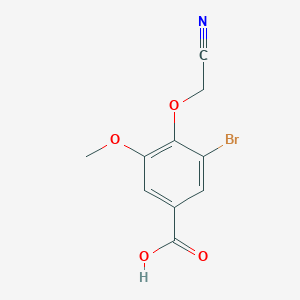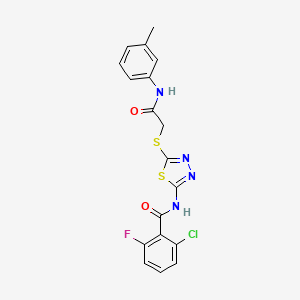![molecular formula C19H18ClF3N4O3 B2714030 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide CAS No. 2085703-08-6](/img/structure/B2714030.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a pyrrolidine ring, and a methoxybenzoyl group
作用机制
Target of action
The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds
Mode of action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Pyrrolidine derivatives are known for their versatility in binding to different types of receptors and enzymes due to their conformational flexibility .
Biochemical pathways
Compounds containing trifluoromethylpyridine structures have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring and trifluoromethyl group could potentially influence its absorption, distribution, metabolism, and excretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through the chlorination and fluorination of 3-picoline.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction involving appropriate precursors.
Coupling with Methoxybenzoyl Group: The final step involves coupling the pyridine intermediate with a methoxybenzoyl chloride in the presence of a base to form the desired carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbohydrazide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while hydrolysis would yield the corresponding carboxylic acid and amine.
科学研究应用
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Agrochemicals: The compound’s structure suggests it could be used in the development of pesticides or herbicides.
Biological Studies: It can be used to study the effects of trifluoromethyl and chloro substituents on biological activity.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A simpler analog that lacks the pyrrolidine and methoxybenzoyl groups.
N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide: Another derivative with a different substituent pattern.
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide is unique due to its combination of functional groups, which can confer distinct physical and chemical properties. The presence of the pyrrolidine ring and the methoxybenzoyl group can significantly influence its biological activity and chemical reactivity compared to simpler analogs.
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O3/c1-30-13-6-4-11(5-7-13)17(28)25-26-18(29)15-3-2-8-27(15)16-14(20)9-12(10-24-16)19(21,22)23/h4-7,9-10,15H,2-3,8H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCWJKXISHJTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713948.png)
![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2713953.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/new.no-structure.jpg)



![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)


